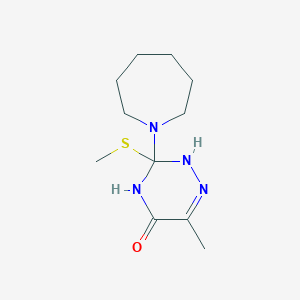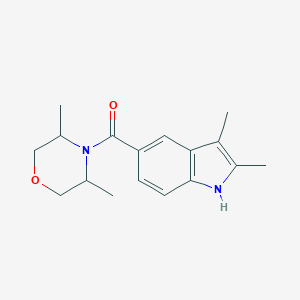
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that has attracted scientific interest due to its potential therapeutic applications. This compound is also known as EPP, and it has been synthesized using different methods. In
作用机制
The mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine can induce apoptosis in cancer cells without affecting normal cells. This compound has also been shown to have low toxicity and good biocompatibility. Additionally, 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine has been shown to have good cell permeability, which makes it a promising candidate for drug delivery applications.
实验室实验的优点和局限性
The advantages of using 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine in lab experiments include its low toxicity, good biocompatibility, and good cell permeability. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the study of 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to improve the solubility of this compound in water, which could make it more useful in aqueous environments. Finally, more studies are needed to fully understand the mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine.
合成方法
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine can be synthesized using different methods. One of the most common methods involves the condensation of 4-ethylbenzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to obtain 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine. Other methods that have been used to synthesize this compound include the reaction of 2,3-diaminopyridine with 4-ethylbenzaldehyde and the reaction of 4-ethylbenzaldehyde with 2-cyanopyridine in the presence of ammonium acetate.
科学研究应用
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine has been studied for its potential therapeutic applications. Studies have shown that this compound has anticancer properties, and it can induce apoptosis in cancer cells. It has also been shown to have antifungal and antibacterial properties. Additionally, 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
产品名称 |
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine |
|---|---|
分子式 |
C19H18N2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C19H18N2/c1-2-13-9-11-15(12-10-13)19-20-16-7-3-5-14-6-4-8-17(21-19)18(14)16/h3-12,19-21H,2H2,1H3 |
InChI 键 |
RHLVJGLNYFNOLK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
规范 SMILES |
CCC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)



![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)
